N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H29N5O3S2 and its molecular weight is 499.65. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Research has explored the antibacterial potential of compounds related to N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. For instance, a study by Bhoi et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential (Bhoi, M. N., Borad, M. A., Parmar, H. B., & Patel, H., 2015).
Antitumor and Cytotoxic Agents
Several studies have focused on the antitumor and cytotoxic properties of related compounds. For example, Wu et al. (2016) synthesized novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide derivatives, demonstrating significant antibacterial activities against pathogens causing rice bacterial leaf blight and tobacco bacterial wilt, with some compounds showing better efficacy than commercial agents. This research underscores the potential for developing new antitumor agents based on the chemical structure of interest (Wu, W., Gao, M., Tu, H., & Ouyang, G.-p., 2016).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives incorporating this compound have been widely studied. Research by Nguyen et al. (2022) successfully synthesized new derivatives through a four-step process, indicating a methodological advancement in creating compounds with potential biological activities. This work highlights the structural diversity achievable with the core structure of interest, potentially leading to new therapeutic agents (Nguyen, T. C., Pham, D.-D., Tran, T. M. H., & Bui, T. T., 2022).
Structural and Crystallographic Studies
Structural and crystallographic studies are essential for understanding the interactions and properties of synthesized compounds. Galushchinskiy et al. (2017) described the crystal structures of two related (oxothiazolidin-2-ylidene)acetamides, providing insights into the molecular configurations and potential interaction sites for biological activity. Such studies are crucial for designing compounds with targeted properties and activities (Galushchinskiy, A. N., Slepukhin, P., & Obydennov, K., 2017).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S2/c1-16-6-7-18-20(14-16)34-23(25-18)26-21(30)15-33-22-17-4-2-3-5-19(17)29(24(31)27-22)9-8-28-10-12-32-13-11-28/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJOZPYAORJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCCC4)CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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